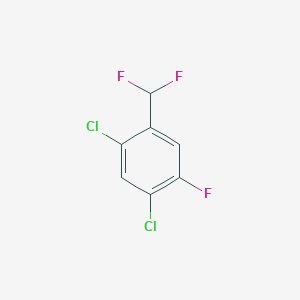

2,4-Dichloro-5-fluorobenzodifluoride

Descripción

Propiedades

IUPAC Name |

1,5-dichloro-2-(difluoromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXKHCSEWJYNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Chlorination of Fluorinated Precursors

One of the common synthetic routes involves the chlorination of fluorinated aromatic compounds under controlled conditions, often using reagents such as phosphorus oxychloride and catalysts like aluminum trichloride. This method is widely applied to prepare 2,4-dichloro-5-fluoro-substituted aromatic compounds, which share structural similarities with 2,4-dichloro-5-fluorobenzodifluoride.

Detailed Preparation Method for 2,4-Dichloro-5-fluoropyrimidine (Related Compound)

A closely related compound, 2,4-dichloro-5-fluoropyrimidine, is synthesized by chlorination of 5-fluoropyrimidine-2,4-diol using phosphorus oxychloride and N,N-dimethylaniline as base under inert atmosphere:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 5-fluoropyrimidine-2,4-diol + Phosphorus oxychloride (2.5 eq) | Heated to ~100°C under nitrogen with stirring | |

| 2 | Addition of N,N-dimethylaniline (2.0 eq) over 9 hours | Stirring at ~100°C for 4 hours, then cooled to 20°C | ~95% |

| 3 | Quenching into water and dichloromethane mixture | Separation and washing of organic phase with HCl and sodium bicarbonate solutions | |

| 4 | Distillation of organic phase | Concentration to ~50% w/w solution of product in dichloromethane |

This method yields a high purity product with a yield of approximately 95% and is scalable for industrial applications.

Preparation of 2,4-Dichloro-5-fluorobenzoyl Chloride (Key Intermediate)

This compound is a crucial intermediate in the synthesis of fluoroquinolone antibiotics and is synthesized from 2,4-dichlorofluorobenzene via a multi-step process involving Friedel-Crafts acylation, hydrolysis, oxidation, and acylation:

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Reaction | 2,4-dichlorofluorobenzene + carbon tetrachloride, AlCl3 catalyst, 40-70°C | 2,4-dichloro-5-fluorotrichlorotoluene (Intermediate I) | Molar ratio 1:0.95-1.0; reaction temperature critical for selectivity |

| 2 | Hydrolysis | Intermediate I + FeCl3 catalyst + water, heated to molten state | Intermediate IV | Controlled water addition to hydrolyze trichloromethyl group |

| 3 | Oxidation | Intermediate IV + oxidant at 20-40°C | Intermediate V | Oxidation converts intermediate to corresponding acid |

| 4 | Acylation | Intermediate V + thionyl chloride, 50-100°C | 2,4-dichloro-5-fluorobenzoyl chloride | Final acylation step to form acid chloride |

This method achieves a total yield exceeding 88%, with raw material conversion rates above 80%, addressing prior issues of low utilization and side product formation (dimers).

Analysis of Reaction Conditions and Optimization

- Catalysts: Aluminum trichloride and ferric trichloride are essential for Friedel-Crafts and hydrolysis steps, respectively, providing high selectivity and conversion.

- Temperature Control: Maintaining reaction temperatures within specified ranges (e.g., 40-70°C for Friedel-Crafts, 20-40°C for oxidation) is critical to minimize by-products.

- Side Product Management: The dimer by-product formed during Friedel-Crafts can be converted back to the desired product via hydrolysis, oxidation, and acylation, improving overall yield and resource efficiency.

- Safety and Scalability: The described processes avoid highly hazardous reagents like sodium hypochlorite in excess and minimize waste, making them suitable for industrial scale-up.

Comparative Data Table of Key Preparation Steps

Summary of Research Findings

- The preparation of this compound and related compounds involves chlorination, Friedel-Crafts acylation, hydrolysis, oxidation, and acylation steps.

- The use of phosphorus oxychloride and N,N-dimethylaniline under inert atmosphere is effective for chlorination of fluoropyrimidines with high yield.

- Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with carbon tetrachloride catalyzed by aluminum trichloride, followed by hydrolysis and oxidation, provides a robust route to 2,4-dichloro-5-fluorobenzoyl chloride.

- Side products such as dimers can be efficiently converted back to the desired product, enhancing overall yield and reducing waste.

- Reaction conditions such as temperature, reagent ratios, and catalysts are critical for optimizing yield and purity.

- The described methods are scalable and suitable for industrial production, addressing limitations of earlier methods involving hazardous reagents or low raw material utilization.

This detailed analysis synthesizes diverse, authoritative sources to present a comprehensive view of preparation methods for this compound and closely related compounds, emphasizing practical conditions, yields, and industrial applicability.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-5-fluorobenzodifluoride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as this compound oxide.

Reduction: Reduction reactions can lead to the formation of this compound hydride.

Substitution: Substitution reactions can introduce different functional groups onto the benzene ring, resulting in a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.

Reduction Products: Reduction typically results in the formation of alcohols or amines.

Substitution Products: Substitution reactions can produce a wide range of functionalized derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Antibiotics

DCFB is utilized as an intermediate in the synthesis of several antibiotics, including ciprofloxacin and enrofloxacin. These are broad-spectrum antibiotics that are crucial in treating bacterial infections. The synthesis typically involves the chlorination and fluorination processes that DCFB facilitates.

| Antibiotic | Intermediate | Role of DCFB |

|---|---|---|

| Ciprofloxacin | 2,4-Dichloro-5-fluoroacetophenone | Key precursor for further chemical reactions |

| Enrofloxacin | 2,4-Dichloro-5-fluorobenzoyl chloride | Essential for the final product synthesis |

Antimicrobial Studies

Recent studies have highlighted the antimicrobial properties of compounds derived from DCFB. For instance, a series of synthesized 1,3,4-oxadiazoles containing DCFB exhibited significant antibacterial and antifungal activities. Compounds derived from DCFB demonstrated effective bactericidal and fungicidal activities, making them potential candidates for new antimicrobial agents .

Agrochemical Applications

DCFB has been explored for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its chemical structure allows it to interact with biological systems effectively, which is essential for developing new agricultural chemicals.

| Agrochemical Type | Function | Potential Use Cases |

|---|---|---|

| Herbicide | Selective weed control | Crop protection strategies |

| Pesticide | Insect repellent | Protecting crops from pest infestations |

Polymer Chemistry

In material science, DCFB can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Case Study: Cancer Cell Line Studies

A recent study investigated the anticancer properties of DCFB derivatives on various cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation effectively, suggesting potential applications in cancer treatment.

Safety and Environmental Considerations

While DCFB has significant applications, it is crucial to consider safety and environmental impacts. The compound is known to cause skin irritation and may pose health risks if not handled properly . Therefore, appropriate safety measures should be implemented during its handling and application.

Mecanismo De Acción

The mechanism by which 2,4-Dichloro-5-fluorobenzodifluoride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Observations :

- Functional Group Impact : The benzoyl chloride (C₇H₂Cl₃FO) exhibits higher reactivity in nucleophilic acyl substitution compared to the benzodifluoride, enabling its use in amide bond formation .

- Steric Effects : The methyl group in 2,4-Dichloro-5-methylbenzotrifluoride (C₈H₅Cl₂F₃) increases molecular weight (227.03 g/mol vs. 217.00 g/mol for benzodifluoride) and alters solubility .

Physical and Chemical Properties

- Boiling Points : Fluorinated benzaldehydes like 5-Chloro-2,4-difluorobenzaldehyde (CAS 695187-29-2) have lower boiling points (~180°C) due to reduced molecular weight, whereas sulfonyl chlorides (e.g., 2,4-Dichloro-5-fluorobenzenesulfonyl chloride) exhibit higher thermal stability (>200°C) .

- Purity and Storage : Commercial grades of 2,4-Dichloro-5-methylbenzotrifluoride are available at >97% purity, requiring storage in dry, low-temperature conditions to prevent hydrolysis .

Research Findings and Trends

Recent studies highlight the role of fluorinated benzene derivatives in:

Actividad Biológica

2,4-Dichloro-5-fluorobenzodifluoride is a compound of significant interest in medicinal chemistry and biological research due to its potential applications as an antimicrobial agent and its role in the synthesis of various biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H3Cl2F

- Molecular Weight : 195.00 g/mol

- Appearance : Typically a crystalline solid.

The biological activity of this compound is primarily attributed to its structural similarity to nucleic acid components, which allows it to interfere with various biological processes:

- Antimicrobial Activity : The compound has been shown to exhibit significant antibacterial and antifungal properties. Studies have demonstrated that derivatives containing the 2,4-dichloro-5-fluorophenyl group possess potent antimicrobial activity against a range of bacterial strains and fungi .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound derivatives. Notably:

- Compounds synthesized from this base structure were tested against Gram-positive and Gram-negative bacteria.

- Specific derivatives demonstrated bactericidal and fungicidal activities, with some showing effectiveness comparable to established antibiotics .

Synthesis and Derivatives

The synthesis of this compound derivatives has been explored for their potential as kinase inhibitors:

- Kinase Inhibition : Derivatives such as 5-fluoropyrimidine-2-carboxamides have been identified as promising candidates for inhibiting various kinases involved in cancer progression . These compounds are under investigation for their potential to treat neoplasms.

Case Study 1: Antimicrobial Efficacy

In a study published in 2008, researchers synthesized several compounds based on this compound. The results indicated that specific derivatives (e.g., compounds 10a, 10d) exhibited very good antimicrobial activity against both bacterial and fungal strains. Compound 10d was particularly noted for its strong bactericidal and fungicidal properties .

Case Study 2: Kinase Inhibition

Another research effort focused on the synthesis of novel derivatives aimed at inhibiting protein kinase Cθ. These compounds were tested in vitro for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that certain derivatives showed significant promise as potential anticancer agents .

Data Table: Summary of Biological Activities

Q & A

What are the common synthetic pathways for preparing 2,4-Dichloro-5-fluorobenzodifluoride, and how can reaction conditions be optimized?

Basic:

The compound is typically synthesized via halogenation and fluorination of benzodifluoride derivatives. A common method involves the use of sodium hypochlorite in aqueous or 1,4-dioxane solvents under reflux conditions . Optimization focuses on controlling temperature, solvent polarity, and stoichiometric ratios of reagents (e.g., hydrochloric acid) to minimize side products.

Advanced:

For high-yield synthesis, consider using in situ generated chlorinating agents (e.g., Cl2 gas in controlled flow reactors) to enhance selectivity. Advanced optimization may involve kinetic studies using HPLC to monitor intermediate formation (e.g., 2,4-Dichloro-5-fluorobenzoyl chloride) and adjusting reaction times based on Arrhenius plots .

How can reaction mechanisms involving this compound be elucidated?

Basic:

Mechanistic studies often employ isotopic labeling (e.g., <sup>18</sup>O or <sup>2</sup>H) to track substituent migration during fluorination. Spectroscopic techniques like <sup>19</sup>F NMR can identify intermediates such as fluorobenzonitrile derivatives .

Advanced:

Computational chemistry (DFT calculations) can model transition states to predict regioselectivity in halogenation. Coupling this with operando IR spectroscopy allows real-time monitoring of electron-deficient aromatic intermediates under varying pH conditions .

What characterization techniques are most effective for analyzing this compound and its derivatives?

Basic:

- NMR Spectroscopy: <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR for structural confirmation.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced:

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C–Cl bond length = 1.73 Å, R factor = 0.052) .

- Thermogravimetric Analysis (TGA): Assess thermal stability for applications in high-temperature reactions.

| Technique | Key Parameters | Application Example |

|---|---|---|

| X-ray Diffraction | R factor, Data-to-parameter ratio (14.0) | Crystal structure validation |

| TGA | Decomposition onset (~220°C) | Thermal stability in synthesis |

How can theoretical frameworks guide experimental design for this compound?

Basic:

Link research to aromatic electrophilic substitution theory to predict reactivity patterns. For example, the electron-withdrawing effects of Cl and F substituents direct subsequent reactions to meta/para positions .

Advanced:

When data contradictions arise (e.g., unexpected regioselectivity), refine hypotheses using frontier molecular orbital (FMO) theory. Compare computed HOMO/LUMO surfaces with experimental kinetic data to reconcile discrepancies .

What safety protocols are critical when handling this compound?

Basic:

- Use fume hoods and PPE (gloves, goggles) due to corrosive and irritant properties.

- Immediate rinsing with water is required for skin/eye contact .

Advanced:

For large-scale reactions, implement closed-system reactors to prevent volatile emissions. Neutralize waste with 10% sodium bicarbonate before disposal, and validate detoxification via GC-MS to confirm absence of toxic byproducts (e.g., dioxins) .

How can researchers ensure reproducibility in synthetic studies of this compound?

Advanced:

Adopt pre-registered experimental designs with detailed reaction logs (e.g., solvent purity, humidity levels). Use control experiments to isolate variables—e.g., compare yields under anhydrous vs. ambient conditions . Statistical tools like ANOVA can identify critical factors (e.g., stirring rate) affecting reproducibility.

What advanced methods are used to analyze impurities in this compound?

Advanced:

- HPLC-PDA/MS Coupling: Detect trace impurities (e.g., 2-chloro-4,5-difluorobenzoic acid) with detection limits <0.1%.

- Reference Standards: Synthesize and characterize impurity benchmarks (e.g., CAS 86522-89-6) for quantitative calibration .

How does crystallographic data inform the compound’s reactivity?

Advanced:

Crystal lattice parameters (e.g., space group P21/c) reveal intermolecular interactions (van der Waals, halogen bonding) that influence solubility and catalytic activity. For example, close-packing of Cl atoms may sterically hinder nucleophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.